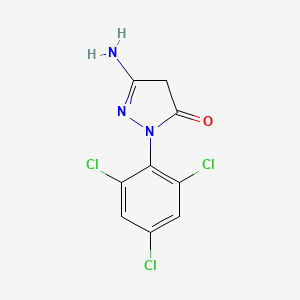

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGGKKWSFIESMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885385 | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27241-31-2 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27241-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27241-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS No: 27241-31-2), a heterocyclic compound of significant interest in medicinal chemistry and as a synthetic intermediate.[1] The document elucidates the core synthetic pathway, delves into the underlying reaction mechanism, presents a detailed experimental protocol, and offers field-proven insights into the experimental choices. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology for the preparation of this pyrazolone derivative.

Introduction and Significance

This compound is a substituted pyrazolone derivative. The pyrazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The specific substitution pattern of this compound, featuring a sterically hindered and electron-withdrawing 2,4,6-trichlorophenyl group at the N1 position and an amino group at the C3 position, makes it a valuable building block for creating diverse chemical libraries for drug discovery.[1] The trichlorophenyl moiety, in particular, can enhance binding affinity and specificity to biological targets.[1]

Chemical Identity

| Parameter | Value | Reference |

| CAS Registry Number | 27241-31-2 | [1] |

| Molecular Formula | C₉H₆Cl₃N₃O | [1][3] |

| Molecular Weight | 278.52 g/mol | [1] |

| IUPAC Name | 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one | [4] |

| Synonyms | 5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | [1][3] |

| Melting Point | 218 °C (decomposes) | [5] |

| Appearance | Crystalline solid |

Core Synthesis Pathway: Cyclocondensation

The most direct and widely employed method for synthesizing 3-amino-5-pyrazolone derivatives is the cyclocondensation reaction between a substituted hydrazine and an active methylene compound, typically a β-ketoester or a related species.[2][6][7] For the target molecule, this involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate .

This pathway is favored due to the commercial availability of the starting materials and the high efficiency of the ring-forming reaction. The ethyl cyanoacetate molecule provides the C3, C4, and C5 atoms of the pyrazolone ring, with the cyano group ultimately yielding the C3-amino functionality and the ester group participating in the formation of the C5-keto group.

Overall Reaction Scheme

Caption: Overall synthesis of the target compound.

Mechanistic Insights: A Step-by-Step Analysis

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting the synthesis. The process unfolds in two primary stages: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 2,4,6-trichlorophenylhydrazine on the electrophilic carbon of the nitrile group in ethyl cyanoacetate. This step is often the rate-determining step and can be catalyzed by either acid or base.

-

Intramolecular Cyclization (Ring Closure): The second nitrogen atom of the hydrazine intermediate, now positioned favorably, performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group.

-

Elimination: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to yield the stable, five-membered aromatic-like pyrazolone ring.

Visualized Reaction Mechanism

Caption: Logical workflow of the reaction mechanism.

Detailed Experimental Protocol

This protocol provides a self-validating methodology for the synthesis. Adherence to these steps, coupled with standard laboratory safety practices, is essential for a successful outcome.

Materials and Reagents:

-

2,4,6-Trichlorophenylhydrazine (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Absolute Ethanol (Solvent)

-

Sodium Ethoxide or Piperidine (Catalyst, optional)

-

Hydrochloric Acid (for neutralization if a base is used)

-

Distilled Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and standard laboratory glassware

-

TLC plates (Silica gel 60 F254) and developing chamber

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trichlorophenylhydrazine (1.0 equivalent) and absolute ethanol (approx. 10 mL per gram of hydrazine).

-

Reagent Addition: While stirring, add ethyl cyanoacetate (1.1 equivalents) to the flask. If using a basic catalyst like sodium ethoxide, it can be added at this stage.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC).

-

Reaction Time: Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate as a solid. The precipitation can be enhanced by cooling further in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The observed melting point should be compared to the literature value (218 °C with decomposition).[5]

Causality Behind Experimental Choices (Expertise & Experience)

-

Choice of Ethyl Cyanoacetate: This reagent is superior to β-ketoesters like ethyl acetoacetate for this specific synthesis because it directly provides the nitrogen atom (from the cyano group) required for the 3-amino substituent, avoiding additional functional group manipulation steps.[8][9][10]

-

Solvent Selection: Ethanol is the solvent of choice for several reasons. It effectively dissolves the reactants, has an appropriate boiling point for reflux conditions, and is the leaving group during the final elimination step, which can help drive the reaction to completion according to Le Châtelier's principle.

-

Catalysis: While the reaction can proceed without a catalyst, its rate is significantly enhanced by one.

-

Base Catalysis (e.g., Sodium Ethoxide): A base deprotonates the α-carbon of ethyl cyanoacetate, increasing its nucleophilicity and facilitating the initial attack on the hydrazine.

-

Acid Catalysis (e.g., Acetic Acid): An acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

-

-

Molar Ratio: A slight excess of ethyl cyanoacetate (1.1 eq) is used to ensure the complete consumption of the more expensive 2,4,6-trichlorophenylhydrazine starting material.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

- Gagnon, P. E., Boivin, J. L., & Paquin, R. J. (1953). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry, 31(11), 1025-1030.

-

National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved from [Link]

- Zora, M., Kivrak, A., & Yazici, C. (2014). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 79(14), 6799-6806.

- Avery, M. A., Jung, J. C., & Watkins, E. B. (2005).

-

Patel, H. S. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

-

Gagnon, P. E., et al. (1953). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Al-Haideri, R. A. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Bulletin of the Chemical Society of Ethiopia, 35(2), 319-328.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-(5-Amino-2-chloroanilino)-1-(2,4,6-trichlorophenyl)-5-pyrazolone. Retrieved from [Link]

- Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1).

- Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4549-4562.

- Mohareb, R. M., & Abdallah, A. E. M. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(12), 10366-10378.

-

Chemical Point. (n.d.). 3-Amino-1-(2,4,6-trichlorophenyl)-2- pyrazolin-5-o. Retrieved from [Link]

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

-

ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

- Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14, 371.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. PubChemLite - this compound (C9H6Cl3N3O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one; 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one | Chemrio [chemrio.com]

- 5. 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one | 27241-31-2 [chemicalbook.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. sci-hub.box [sci-hub.box]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, a molecule of significant interest in medicinal chemistry and drug discovery. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in the fundamental principles of spectroscopy and extensive literature on analogous pyrazolone derivatives, offers a comprehensive interpretation of its anticipated Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for researchers in identifying and characterizing this and structurally related compounds, thereby facilitating its synthesis, purification, and application in further scientific investigation.

Introduction: The Significance of this compound

Pyrazolin-5-one derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, features a unique combination of a reactive amino group and a bulky, electron-withdrawing trichlorophenyl substituent. This distinct molecular architecture makes it a valuable scaffold for the synthesis of more complex pharmaceutical agents.[1]

Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, empowering researchers to confidently interpret their experimental findings.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and In-field Insights |

| ~ 7.8 - 7.6 | Singlet | 2H | Aromatic-H | The two protons on the trichlorophenyl ring are in identical chemical environments, leading to a singlet. Their downfield shift is due to the deshielding effect of the electronegative chlorine atoms. |

| ~ 5.5 - 5.0 | Singlet (broad) | 2H | NH₂ | The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

| ~ 3.4 - 3.2 | Singlet | 2H | CH₂ | The methylene protons in the pyrazolinone ring are expected to appear as a singlet as they are chemically equivalent. |

Experimental Protocol: ¹H NMR Spectroscopy

A solution of the compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) is prepared in an NMR tube. The spectrum is recorded on a 300 or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and In-field Insights |

| ~ 170 - 165 | C=O | The carbonyl carbon of the amide is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |

| ~ 155 - 150 | C-NH₂ | The carbon atom attached to the amino group. |

| ~ 140 - 130 | Aromatic C-Cl & C-N | The carbons in the trichlorophenyl ring directly bonded to chlorine and nitrogen will appear in this region. |

| ~ 130 - 128 | Aromatic C-H | The carbons in the trichlorophenyl ring bonded to hydrogen. |

| ~ 40 - 35 | CH₂ | The methylene carbon in the pyrazolinone ring is expected in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Expected Molecular Ion Peak: The molecular formula of this compound is C₉H₆Cl₃N₃O. [1][2]The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The monoisotopic mass is approximately 276.96 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 277.96.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several key pathways, providing structural information.

Caption: Predicted fragmentation pathways.

Key Expected Fragments:

-

Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.

-

Loss of the amino group: Cleavage of the C-N bond.

-

The 2,4,6-trichlorophenyl cation: A stable fragment that would produce a strong signal.

-

Fragments of the pyrazolinone ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring.

Experimental Protocol: Mass Spectrometry

The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of spectroscopic interpretation and data from analogous compounds, researchers can confidently approach the characterization of this important synthetic intermediate. The detailed analysis of expected IR, ¹H NMR, ¹³C NMR, and MS data, along with suggested experimental protocols, serves as a robust framework for the empirical verification of the compound's structure and purity.

References

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one chemical properties and structure

An In-Depth Technical Guide to 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: Chemical Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its reactivity. Emphasis is placed on its role as a versatile synthetic intermediate for the construction of complex, biologically active molecules. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the compound's utility and application.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazolone derivative. The core structure consists of a five-membered pyrazolin-5-one ring, which is substituted with an amino group at the C3 position and a 2,4,6-trichlorophenyl moiety at the N1 position. This compound is systematically registered under CAS Number 27241-31-2.[1] The presence of the electron-withdrawing trichlorophenyl group and the nucleophilic amino group makes it a unique and valuable scaffold in synthetic chemistry.

The pyrazolin-5-one ring system is known to exhibit keto-enol tautomerism. In the case of this compound, it can exist in several tautomeric forms, including the CH-form (as named), the OH-form (3-Amino-5-hydroxy-1-(2,4,6-trichlorophenyl)pyrazole), and the NH-form (5-Imino-1-(2,4,6-trichlorophenyl)pyrazolidin-3-one). The predominant tautomer can depend on the solvent and physical state.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 27241-31-2 | [1] |

| Molecular Formula | C₉H₆Cl₃N₃O | [1][2] |

| Molecular Weight | 278.52 g/mol | [1] |

| IUPAC Name | 3-Amino-1-(2,4,6-trichlorophenyl)pyrazolidin-5-one | |

| Synonyms | 5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | [1][2] |

| Melting Point | 218 °C (decomposes) | [3] |

| InChI Key | FOGGKKWSFIESMZ-UHFFFAOYSA-N | [1] |

Synthesis Methodology: Cyclocondensation Approach

The most established and efficient route for the synthesis of 3-aminopyrazolin-5-one derivatives is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile, typically ethyl cyanoacetate.[4] This method provides a direct pathway to the pyrazolone core.

Synthesis Workflow

The synthesis is a two-step process starting from commercially available 2,4,6-trichloroaniline.

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrazolone synthesis.[5]

Step 1: Synthesis of 2,4,6-Trichlorophenylhydrazine

-

Diazotization: Dissolve 2,4,6-trichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Reduction: Prepare a solution of tin(II) chloride (SnCl₂) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution slowly, ensuring the temperature does not exceed 10 °C.

-

Isolation: After the addition is complete, stir the mixture for 2-3 hours. The resulting precipitate, 2,4,6-trichlorophenylhydrazine hydrochloride, is collected by filtration, washed with cold water, and can be used directly or after neutralization with a base like sodium hydroxide to yield the free hydrazine.

Step 2: Cyclocondensation to form this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichlorophenylhydrazine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

-

Base Addition: Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to the mixture. The base facilitates the initial nucleophilic attack and subsequent cyclization.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and add cold water or diethyl ether to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon. This cyclization forms a five-membered ring intermediate which then tautomerizes to the more stable pyrazolin-5-one structure. The base catalyst is crucial for deprotonating the hydrazine, increasing its nucleophilicity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features based on known data for analogous aminopyrazoles.[3][6][7]

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the trichlorophenyl ring.

-

CH₂ Protons: A singlet corresponding to the methylene (CH₂) protons of the pyrazolinone ring would appear around δ 3.0-4.0 ppm.

-

NH₂ Protons: A broad singlet for the amino (NH₂) protons, which is exchangeable with D₂O, would likely appear in the region of δ 5.0-6.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm, including signals for the carbon atoms bearing chlorine.

-

C-NH₂ Carbon: A signal around δ 150-160 ppm.

-

CH₂ Carbon: A signal around δ 35-45 ppm.

-

-

IR Spectroscopy:

-

N-H Stretching: Two bands for the primary amine (NH₂) in the 3200-3400 cm⁻¹ region.

-

C=O Stretching: A strong absorption band for the carbonyl group around 1650-1700 cm⁻¹.

-

C=N Stretching: A band in the 1580-1620 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

This compound is a valuable building block for synthesizing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.[8][9] The primary sites of reactivity are the 3-amino group and the active methylene at the C4 position.

A key application is the synthesis of pyrazolo[1,5-a]pyrimidines. This is achieved by reacting the aminopyrazole with various 1,3-dielectrophilic compounds, such as β-diketones or α,β-unsaturated ketones.

Caption: Synthetic utility in forming fused heterocycles.

This transformation leverages the nucleophilicity of the exocyclic amino group and the ring nitrogen to form a second six-membered ring, creating a bicyclic system with a high degree of structural complexity and "drug-like" properties.

Biological Significance and Applications

The aminopyrazole scaffold is a well-established pharmacophore, particularly in the field of kinase inhibition.[9][10] Many pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][11]

-

Kinase Inhibition: The aminopyrazole core is adept at forming critical hydrogen bond interactions with the hinge region of protein kinases.[10] This makes derivatives of this compound prime candidates for development as inhibitors of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[10][12][13] The 2,4,6-trichlorophenyl group can occupy a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity.

-

Drug Discovery: As a versatile intermediate, this compound allows for the creation of large chemical libraries of fused pyrazole derivatives.[8] These libraries can be screened against a wide range of biological targets to identify novel therapeutic leads. The potential for derivatization at the amino group and the pyrazolone ring allows for fine-tuning of pharmacological properties.

Conclusion

This compound is a structurally significant heterocyclic compound with well-defined chemical properties. Its synthesis is readily achievable through established chemical pathways, primarily the cyclocondensation of 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate. Its true value lies in its utility as a synthetic scaffold, enabling the construction of complex fused heterocycles like pyrazolo[1,5-a]pyrimidines. The prevalence of the aminopyrazole core in potent kinase inhibitors underscores its importance for professionals in drug discovery and medicinal chemistry, positioning it as a key intermediate in the development of next-generation therapeutics.

References

-

Al-teleb, A. S., Al-Mokhtar, M. A., & El-Shehry, M. F. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 123. [Link]

-

Iannelli, P., Marrocco, B., & Salerno, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. [Link]

-

Singh, M., Kumar, M., & Chapagain, P. (2022). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PLoS ONE, 17(10), e0275871. [Link]

-

Guttikonda, S., Moret, N., & Liras, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

-

Guttikonda, S., Moret, N., & Liras, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Copies of by 1H and 13C NMR spectra. (2023). The Royal Society of Chemistry. [Link]

-

Al-Hourani, B. J., El-Faham, A., & Abdel-Megeed, A. M. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(11), 7846-7859. [Link]

-

Kumar, S. V., Yadav, S. K., Raghava, B., Saraiah, B., Ila, H., Rangappa, K. S., & Hazra, A. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. The Journal of Organic Chemistry. [Link]

-

Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Elmaati, T. M. A., & El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 296-313. [Link]

-

Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

-

Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. Majallat al-ʻUlūm wa-al-Dirāsāt al-Insānīyah, 71, 1-14. [Link]

Sources

- 1. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity [organic-chemistry.org]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Derivatives

An in-depth technical guide by a Senior Application Scientist

Abstract

The pyrazolone structural motif is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] This guide focuses on a specific, highly functionalized scaffold: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. The strategic incorporation of a 2,4,6-trichlorophenyl group at the N1 position and an amino group at the C3 position creates a unique electronic and steric profile, unlocking a spectrum of potent biological activities. This document provides an in-depth analysis of the synthesis, anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising heterocyclic core for therapeutic innovation.

Introduction: The Privileged Pyrazolin-5-one Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, and among them, five-membered rings with adjacent nitrogen atoms, such as pyrazolines, are exceptionally prominent.[2][3] The pyrazolin-5-one nucleus, in particular, is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.[1][4]

The subject of this guide, this compound (CAS RN: 27241-31-2), represents a targeted evolution of this core structure.[5] The key substitutions are not arbitrary; they are deliberate design choices intended to enhance biological activity:

-

1-(2,4,6-trichlorophenyl) Group: The bulky, electron-withdrawing trichlorophenyl moiety significantly increases the molecule's lipophilicity. This is a critical factor for enhancing cell membrane permeability and improving bioavailability. Furthermore, the specific chlorine substitution pattern can promote specific interactions, such as halogen bonding, with target proteins, thereby increasing binding affinity.[5]

-

3-Amino Group: The amino group at the C3 position serves as a crucial hydrogen bond donor and a versatile synthetic handle. It can participate in key binding interactions within the active sites of enzymes or receptors and provides a reactive point for further derivatization to fine-tune the molecule's properties.[6]

This combination of features makes this scaffold a compelling starting point for developing novel therapeutic agents.

General Synthetic Pathways

The synthesis of 3-amino-1-aryl-2-pyrazolin-5-one derivatives is typically achieved through a well-established and robust chemical pathway involving a key cyclization step. The causality behind this choice is its efficiency and adaptability to create a library of diverse compounds for screening. A common and effective method is the condensation reaction between an appropriately substituted hydrazine and a cyanoacrylate derivative.[6]

The general workflow begins with a Knoevenagel condensation of a substituted aldehyde with ethyl cyanoacetate to form an ethyl-2-cyano-3-phenylacrylate intermediate. This electron-deficient alkene is then primed for reaction. The subsequent and final step involves the cyclization of this intermediate with 2,4,6-trichlorophenylhydrazine. The hydrazine undergoes a nucleophilic attack on the cyanoacrylate, leading to an intramolecular cyclization that forms the stable pyrazolin-5-one ring.

Caption: Inhibition of the PI3K/mTOR Signaling Pathway.

Broad-Spectrum Antimicrobial Properties

The pyrazoline scaffold is well-documented for its antimicrobial activity. [7][8]While specific data on the 3-Amino-1-(2,4,6-trichlorophenyl) derivative is emerging, the structural features suggest a high potential for potent antibacterial and antifungal effects. The rationale is based on established principles of medicinal chemistry:

-

Lipophilicity and Membrane Transport: As previously noted, the trichlorophenyl group increases the molecule's ability to partition into lipid environments. This is a critical prerequisite for antimicrobial action, as the compound must be able to cross the lipid-rich cell walls and membranes of bacteria and fungi to reach its intracellular targets.

-

Mechanism of Action: Pyrazoline derivatives are thought to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in microbial metabolism or the disruption of cell wall integrity. The electron-rich pyrazoline ring system can interfere with key biological processes within the pathogen. [7] Further screening of these compounds against panels of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) is a logical and promising area for future research. [9][10]

Anti-inflammatory Potential

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Many pyrazole-based compounds are known to possess significant anti-inflammatory properties, often through the inhibition of COX enzymes, which in turn suppresses the production of prostaglandins. [4][11] Derivatives of 3-amino pyrazolones have been synthesized and shown to possess good anti-inflammatory activity. [6]The activity is attributed to the pyrazolone moiety itself and the nature of the substitutions on the attached phenyl rings. Given that the 2,4,6-trichlorophenyl group provides a large, hydrophobic anchor, it is highly probable that these derivatives can effectively occupy the hydrophobic channel of the COX active site, leading to potent enzyme inhibition. This makes them attractive candidates for development as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold is not monolithic; it is a direct consequence of its specific structural components. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds.

-

The N1-Aryl Ring: The 2,4,6-trichloro substitution appears critical. The steric bulk and electronic nature of this group are key drivers of high potency, likely by providing optimal hydrophobic and potential halogen-bonding interactions within the target's binding pocket. [5]Modifying the substitution pattern (e.g., moving or changing the halogens) would almost certainly modulate activity and selectivity.

-

The C3-Amino Group: This group is a key pharmacophoric feature. It can be acylated or transformed into Schiff bases to generate new derivatives. Such modifications would alter the molecule's hydrogen bonding capacity, polarity, and overall shape, providing a powerful tool for fine-tuning its interaction with biological targets.

-

The C4 Position: The C4 position of the pyrazolinone ring is often a point for derivatization. As shown in the synthetic scheme, introducing different substituted benzylidene groups at this position can create a library of compounds with diverse steric and electronic properties, which is a classic strategy for exploring and optimizing biological activity. [6]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The causality for its selection is its reliability and direct measurement of metabolic activity, which is a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the final desired concentrations (e.g., 0.01 nM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is the gold-standard method for quantifying antimicrobial potency.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutics. The available evidence strongly supports its potential as a source of potent anticancer agents acting via dual inhibition of Topoisomerase IIα and the PI3K/mTOR pathway. [5]Furthermore, its structural characteristics make it a prime candidate for yielding novel antimicrobial and anti-inflammatory drugs.

Future research should focus on several key areas:

-

Lead Optimization: Synthesize a focused library of derivatives by modifying the C3-amino and C4 positions to systematically explore the SAR and improve potency and selectivity.

-

In Vivo Evaluation: Promising candidates from in vitro screens must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: While key targets have been identified, further studies are needed to fully elucidate the complete molecular mechanism of action and identify any potential off-target effects.

By pursuing these avenues, the full therapeutic potential of this versatile and potent chemical scaffold can be realized.

References

- PubMed. (n.d.). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review.

- MDPI. (n.d.). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents.

- IJIRT. (n.d.). Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms.

- PMC - NIH. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview.

- OUCI. (n.d.). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review.

- PMC. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.

- Journal of Advanced Pharmacy Education and Research. (n.d.). Antimicrobial Activity of Some Novel Pyrazoline Derivatives.

- DergiPark. (n.d.). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety.

- PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

- Sci-Hub. (n.d.). Synthesis and Biological Evaluation of 3-Amino Pyrazolones.

- ResearchGate. (n.d.). Antimicrobial and anthelmintic activity of pyrazolin-5-one derivatives.

- PMC - NIH. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- ResearchGate. (n.d.). Structures of known biologically active pyrazolines 1–4, pyrazole 5 and....

- Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- Benchchem. (n.d.). This compound.

- Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives.

- ResearchGate. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.

- PubMed. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst.

- PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- PMC - PubMed Central. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Echemi. (n.d.). 1-(2,4,6-Trichlorophenyl)-3-(5-amino-2-chloroanilino)-5-pyrazolone.

- MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japer.in [japer.in]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one (CAS 27241-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one (CAS No. 27241-31-2), a heterocyclic compound with significant potential in medicinal chemistry. This document synthesizes available data on its chemical identity, structural features, and key physicochemical properties. While experimental data for certain parameters of this specific molecule are limited, this guide draws upon established knowledge of the pyrazolin-5-one class of compounds to provide valuable insights for researchers. The guide covers aspects of its synthesis, reactivity, and analytical methodologies, alongside a review of its documented biological activities. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one is a substituted pyrazolinone derivative. The presence of a trichlorophenyl group and an amino functional group on the pyrazolone core are key determinants of its chemical behavior and biological activity.[1]

| Parameter | Value | Source |

| CAS Number | 27241-31-2 | [1] |

| Molecular Formula | C₉H₆Cl₃N₃O | [1] |

| Molecular Weight | 278.52 g/mol | [1] |

| IUPAC Name | 5-amino-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | [1] |

| Synonyms | 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one, 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one | [1] |

| InChIKey | FOGGKKWSFIESMZ-UHFFFAOYSA-N | [1] |

| SMILES | C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N |

The molecular structure consists of a five-membered pyrazolin-5-one ring, which is a common scaffold in many pharmaceutically active compounds. Attached to one of the nitrogen atoms of this ring is a 2,4,6-trichlorophenyl group. An amino group is substituted at the third position of the pyrazolone ring. The tautomeric nature of the pyrazolin-5-one ring allows it to exist in different forms, which can influence its reactivity.

Physicochemical Properties

A compilation of the known physicochemical properties of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one is presented below. It is important to note that some of these values are predicted or sourced from chemical supplier databases and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 222-224 °C (decomposes) | |

| Boiling Point | 397.9 °C at 760 mmHg (Predicted) | |

| Density | 1.626 g/cm³ (Predicted) | |

| Flash Point | 194.5 °C (Predicted) | |

| Appearance | Solid | |

| Solubility | Likely has low solubility in water due to the high chlorine content. Expected to have moderate solubility in organic solvents.[2] | |

| XLogP3 | 2.85660 (Predicted) |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one typically follows a well-established route for pyrazolone synthesis. A generalized workflow is depicted below.

Figure 1: Generalized synthetic workflow for 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one.

Experimental Protocol (General Methodology):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of 2,4,6-trichlorophenylhydrazine and ethyl cyanoacetate in a suitable solvent, such as absolute ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) to yield the final product.

Reactivity Profile

The reactivity of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one is governed by the functional groups present in its structure.

-

Pyrazolone Core: The pyrazolone ring can undergo various reactions. The active methylene group at the C4 position is nucleophilic and can participate in condensation reactions with aldehydes and ketones.

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Trichlorophenyl Group: The aromatic ring is deactivated towards electrophilic substitution due to the presence of three electron-withdrawing chlorine atoms. However, it can participate in nucleophilic aromatic substitution reactions under specific conditions.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one. While specific experimental spectra for this compound are not widely published, the following techniques are standard for the characterization of similar pyrazolone derivatives.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons of the trichlorophenyl ring, the protons of the methylene group in the pyrazolone ring, and the protons of the amino group. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazolone ring, the trichlorophenyl ring, and the carbonyl group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the pyrazolone ring, C=N stretching, and C-Cl stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules and characteristic fragments from the pyrazolone and trichlorophenyl moieties.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one and for monitoring reaction progress. A general HPLC method for pyrazolone derivatives would involve:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

Figure 2: A typical experimental workflow for the HPLC analysis of pyrazolone derivatives.

Biological Activity and Potential Applications

Derivatives of pyrazolin-5-one are known to exhibit a wide range of biological activities, and 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one is of interest for its potential pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolone derivatives. For 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one, cytotoxic effects have been reported against various cancer cell lines. One study reported IC₅₀ values ranging from 60 nM to 580 nM against liver (HEPG2), breast (MCF-7), and gastric (NUGC) cancer cell lines.[1] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation.[1]

Antimicrobial Activity

The pyrazolone scaffold is also associated with antimicrobial properties. While specific data for this compound is limited, related pyrazolone derivatives have demonstrated activity against various bacterial and fungal strains.

Safety and Handling

As a chemical intermediate, 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug development. This guide has summarized the available physicochemical data and provided a framework for its synthesis, analysis, and handling. While a lack of specific experimental data for some parameters necessitates further research, the information presented here, based on the broader class of pyrazolone derivatives, offers a solid foundation for researchers working with this compound. The promising biological activities reported for related structures warrant more in-depth studies to fully elucidate the therapeutic potential of this molecule.

References

-

PubChem. (n.d.). 3-amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

Discovery and history of pyrazolone compounds

An In-depth Technical Guide to the Discovery and History of Pyrazolone Compounds

Executive Summary

For over a century, the pyrazolone scaffold has been a cornerstone of medicinal chemistry, representing one of the earliest triumphs of synthetic drug development. This guide traces the remarkable journey of pyrazolone compounds, from a serendipitous laboratory discovery in the 19th century to their enduring, albeit evolved, role in modern therapeutics. We will explore the foundational Knorr synthesis, the rise and fall of the first-generation analgesic and anti-inflammatory agents, the mechanistic underpinnings of their action, and the modern renaissance of the pyrazolone core in treating complex diseases far beyond its original applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth chemical insights, historical context, and field-proven methodologies that underscore the legacy and future potential of this vital class of heterocyclic compounds.

Part 1: A Serendipitous Discovery and the Dawn of Synthetic Therapeutics

The story of pyrazolones begins not with a targeted drug design campaign, but with an accidental discovery that would change the course of medicine. In 1883, the German chemist Ludwig Knorr, working in the laboratory of Emil Fischer at the University of Erlangen, was attempting to synthesize quinine derivatives.[1][2] At the time, quinine, a natural product, was the only effective treatment for malaria and also possessed antipyretic (fever-reducing) properties. Knorr's research aimed to create synthetic alternatives.[2]

During his investigation into the reactions of phenylhydrazine, Knorr reacted it with ethyl acetoacetate.[3][4] The expected quinoline-like structure did not form. Instead, through a novel condensation and cyclization reaction, he unexpectedly created a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[5][6] Subsequent methylation of this compound yielded a substance Knorr named "Antipyrine," later also known as phenazone.[7]

Recognizing that other quinine-related compounds had shown analgesic and antipyretic effects, Knorr, in collaboration with pharmacologist Wilhelm Filehne at the Hoechst company, tested antipyrine for its pharmacological properties.[1] The results were astounding. Antipyrine was a potent analgesic and antipyretic, and in 1883, it was patented.[1] This marked a pivotal moment in pharmaceutical history; Antipyrine became the first synthetic, non-opioid analgesic drug and was the most widely used medication in the world until the rise of Aspirin in the early 20th century.[1][7][8] Knorr's accidental discovery not only introduced a new class of drugs but also demonstrated the immense potential of synthetic organic chemistry to create novel therapeutic agents, paving the way for the modern pharmaceutical industry.

Part 2: The Foundational Chemistry - The Knorr Pyrazole Synthesis

The chemical reaction that underpinned Knorr's discovery is now a fundamental method in heterocyclic chemistry known as the Knorr pyrazole synthesis.[6][9] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[8][10] The versatility and efficiency of this synthesis allowed for the creation of a vast library of pyrazolone analogs, fueling research for decades.

The mechanism proceeds through the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable five-membered pyrazolone ring.[8][11] The regioselectivity of the reaction is typically governed by the differential reactivity of the two carbonyl groups.

Visualizing the Knorr Synthesis

The diagram below illustrates the general mechanism for the synthesis of a pyrazolone core, the foundational reaction for this class of compounds.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of the core pyrazolone structure from which antipyrine and many other derivatives are made. This specific compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), is now known as the pharmaceutical agent Edaravone.[9] The methodology is adapted from the principles of the original Knorr synthesis.[6]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar quantities of phenylhydrazine and ethyl acetoacetate. For example, use 10.8 g (0.1 mol) of phenylhydrazine and 13.0 g (0.1 mol) of ethyl acetoacetate. The reaction is often performed without a solvent.[9]

-

Heating: Gently heat the mixture under reflux. The reaction is exothermic. Maintain a gentle reflux for approximately 1-2 hours. During the reaction, the elimination of water and ethanol will be observed.[9]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often begin to solidify. To facilitate complete precipitation, an organic solvent in which the product is poorly soluble, such as diethyl ether or hexane, can be added.

-

Purification: Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether or ethanol to remove unreacted starting materials.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The final product, 1-phenyl-3-methyl-5-pyrazolone, should be a white to off-white crystalline solid. Characterize by melting point and spectroscopic methods (NMR, IR).

Part 3: The First Wave of Pyrazolone Therapeutics

The commercial success of Antipyrine catalyzed further research, leading to the development of several key derivatives with modified properties.[7]

-

Aminopyrine: Synthesized in 1893, this derivative was found to be roughly three times more potent as an analgesic and antipyretic than Antipyrine.[7] However, its use was later severely restricted due to a higher risk of causing the life-threatening blood disorder agranulocytosis.[12][13]

-

Dipyrone (Metamizole): Introduced in 1922, Dipyrone is a water-soluble prodrug that is metabolized into active compounds.[13] It exhibits strong analgesic and antipyretic effects and is still widely used in many countries for severe pain, though it has been withdrawn in others (including the United States) due to the persistent, albeit rare, risk of agranulocytosis.[4][14]

-

Phenylbutazone: Synthesized in 1946, Phenylbutazone was a potent non-steroidal anti-inflammatory drug (NSAID) used for conditions like rheumatoid arthritis and gout.[15] Its powerful anti-inflammatory effects made it a valuable therapeutic option, but its clinical use in humans is now limited due to significant side effects, including gastrointestinal issues and bone marrow suppression.[12][15]

Comparative Data of Early Pyrazolone Derivatives

| Compound | Year Introduced | Primary Use | Key Properties | Common Side Effects |

| Antipyrine | 1883 | Analgesic, Antipyretic | First synthetic non-opioid analgesic.[1] Half-life varies widely (5-35 hours).[14] | Skin rashes, rare blood dyscrasias.[13][14] |

| Aminopyrine | 1897 | Analgesic, Antipyretic | More potent than antipyrine. Metabolized to active compounds.[14] | High risk of agranulocytosis, gastrointestinal distress.[12][13] |

| Dipyrone | 1922 | Analgesic, Antipyretic | Strong analgesic, often used for severe pain.[14] | Risk of agranulocytosis, hypotension.[4][13] |

| Phenylbutazone | 1949 | Anti-inflammatory | Potent NSAID for rheumatic disorders.[15] | Gastrointestinal ulcers, fluid retention, bone marrow suppression.[12] |

Part 4: Mechanism of Action - Taming Inflammation and Pain

The therapeutic effects of the first-wave pyrazolone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[14][16] COX enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that act as key mediators of inflammation, pain, and fever.[8][17]

Arachidonic acid, released from cell membranes in response to injury or inflammatory stimuli, is converted by COX-1 and COX-2 into prostaglandin H2, the precursor for various prostaglandins and thromboxanes. Early pyrazolones are generally non-selective inhibitors, blocking both COX-1 and COX-2 isoforms.[17][18]

-

COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. Its inhibition is linked to the gastrointestinal side effects of traditional NSAIDs.[17]

-

COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. Its inhibition is responsible for the desired anti-inflammatory, analgesic, and antipyretic effects.[17]

Signaling Pathway Visualization

The following diagram shows the arachidonic acid cascade and the site of action for pyrazolone NSAIDs.

Caption: Inhibition of Prostaglandin Synthesis by Pyrazolones.

Part 5: The Challenge of Toxicity and the Decline of Early Pyrazolones

Despite their efficacy, the clinical utility of many early pyrazolone derivatives was severely hampered by a profile of serious adverse effects.[19] The most significant of these was the risk of life-threatening blood dyscrasias, particularly agranulocytosis—a severe drop in white blood cells that leaves a patient vulnerable to fatal infections.[13]

Aminopyrine was most strongly associated with this toxicity, leading to its withdrawal from the market in many countries.[12][13] Dipyrone carries a similar, though lower, risk, which has led to divergent regulatory decisions globally.[12] Phenylbutazone's potential for bone marrow suppression and aplastic anemia, alongside its gastrointestinal toxicity, has relegated it to primarily veterinary use in many regions.[12][15] This legacy of toxicity underscored the critical need for drugs with improved safety profiles and drove the search for more selective COX-2 inhibitors.

Part 6: A Modern Renaissance - New Applications for an Old Scaffold

While the use of first-generation pyrazolones has declined, the pyrazolone structural motif has proven to be a remarkably durable and versatile scaffold in modern drug discovery.[20] Medicinal chemists continue to leverage its unique chemical properties to develop new agents with a wide array of pharmacological activities far beyond inflammation.[21][22]

Edaravone (Radicut™): Perhaps the most prominent modern example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), the very first pyrazolone synthesized by Knorr.[9] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), Edaravone functions not as a COX inhibitor, but as a potent free radical scavenger and antioxidant.[4][23] It is thought to protect neurons from oxidative stress-induced damage, demonstrating a completely different therapeutic application for the pyrazolone core.[24][25]

Diverse Pharmacological Activities: The pyrazolone nucleus is now a privileged scaffold in the development of agents with a broad spectrum of activities, including:

-

Anticancer: Numerous pyrazolone derivatives have been synthesized and shown to inhibit tumor growth by targeting various pathways, including kinase inhibition (e.g., VEGFR-2, CDK2) and tubulin polymerization.[20][26][27]

-

Antimicrobial: Pyrazolone analogs have demonstrated significant antibacterial and antifungal properties.[20][28]

-

CNS Activity: Derivatives have been explored for anticonvulsant and anxiolytic effects.[13][20]

-

Selective COX-2 Inhibition: Modern research has focused on designing pyrazolone-based NSAIDs with high selectivity for the COX-2 enzyme to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[29][30]

Part 7: Conclusion and Future Perspectives

The history of pyrazolone compounds is a compelling narrative of scientific serendipity, chemical innovation, therapeutic triumph, and the perennial challenge of balancing efficacy with safety. From its accidental discovery by Ludwig Knorr, the pyrazolone ring gave rise to the world's first synthetic analgesics, fundamentally altering medical practice. While the toxicity of the initial derivatives rightly tempered their use, the story did not end there.

The pyrazolone scaffold has been successfully repurposed and reimagined, demonstrating remarkable versatility. The success of Edaravone as a neuroprotectant highlights a paradigm shift, proving that this 19th-century core structure remains a fertile ground for 21st-century drug discovery. The continued exploration of pyrazolone derivatives as anticancer, antimicrobial, and highly selective anti-inflammatory agents ensures that this historic chemical class will remain relevant and impactful for the foreseeable future. The journey from Antipyrine to Edaravone serves as a powerful testament to the enduring legacy of a single, serendipitous chemical reaction.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Encyclopaedia Britannica. (2025). Ludwig Knorr.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective.

-